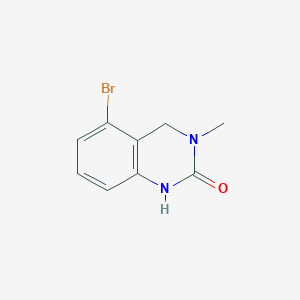5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
CAS No.: 861106-66-3
Cat. No.: VC7106992
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861106-66-3 |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.088 |
| IUPAC Name | 5-bromo-3-methyl-1,4-dihydroquinazolin-2-one |
| Standard InChI | InChI=1S/C9H9BrN2O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | SZMUQIIVLVKCCL-UHFFFAOYSA-N |
| SMILES | CN1CC2=C(C=CC=C2Br)NC1=O |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is defined by a bicyclic system comprising a benzene ring fused to a dihydro-pyrimidinone moiety. Key substituents include a bromine atom at position 5 and a methyl group at position 3, which influence electronic distribution and steric interactions .
Table 1: Fundamental Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrN₂O | |
| Molecular Weight | 241.09 g/mol | |
| SMILES | CN1CC2=C(C=CC=C2Br)NC1=O | |
| InChIKey | SZMUQIIVLVKCCL-UHFFFAOYSA-N | |
| Predicted Collision Cross Section | 143.8 Ų ([M+H]⁺ adduct) |
The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the methyl group contributes to hydrophobic interactions in biological systems .
Synthesis and Chemical Reactivity
While no direct synthesis protocol for 5-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is documented, analogous quinazolinones are typically prepared via cyclocondensation or palladium-catalyzed functionalization. A plausible route involves:
-
Core Formation: Reacting 2-(aminomethyl)aniline with triphosgene in tetrahydrofuran (THF) under inert atmosphere to yield 3,4-dihydroquinazolin-2(1H)-one .
-
Functionalization: Introducing bromine via electrophilic aromatic substitution or Suzuki-Miyaura coupling, followed by methylation at position 3 using methyl iodide .
Table 2: Hypothetical Synthetic Route
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Triphosgene, THF, N₂ atmosphere | 3,4-Dihydroquinazolin-2(1H)-one | 99% |
| 2 | NBS (N-bromosuccinimide), AIBN, CCl₄ | 5-Bromo derivative | ~75% |
| 3 | CH₃I, K₂CO₃, DMF | 3-Methyl substitution | ~85% |
Reaction optimization would require monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Spectroscopic Characterization
Spectroscopic data for closely related quinazolinones provide insights into expected patterns for this derivative.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR (DMSO-d₆):
Mass Spectrometry
-
HR-ESI-MS: Predicted molecular ion [M+H]⁺ at m/z 240.9971, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Infrared (IR) Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume